N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 6263-45-2
VCID: VC10398509
InChI: InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.9 g/mol

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

CAS No.: 6263-45-2

VCID: VC10398509

Molecular Formula: C21H15ClN2OS

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide - 6263-45-2

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound's structure combines a benzothiazole moiety with a phenylacetamide framework, which contributes to its potential pharmacological applications.

Structural Features

The chemical structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is defined by the following characteristics:

PropertyDetails
Molecular FormulaC21H15ClN2OS
Molecular Weight~378.87 g/mol
Key Functional GroupsBenzothiazole, amide, chlorophenyl
IUPAC NameAs given in the query

The benzothiazole ring system is known for its electron-rich properties, making it a versatile scaffold in drug design. The presence of a 4-chlorophenyl group enhances lipophilicity, potentially aiding membrane permeability.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzothiazole Derivative:

    • Starting with 2-aminothiophenol and an aromatic aldehyde under oxidative conditions.

  • Amide Bond Formation:

    • Reacting the benzothiazole derivative with an acyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

This two-step process ensures high yield and purity of the final product.

Biological Activities

Benzothiazole derivatives like N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide have been extensively studied for their biological properties:

  • Antimicrobial Activity:

    • Compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi.

  • Anticancer Potential:

    • The benzothiazole moiety is known to interact with DNA and enzymes involved in cancer progression.

    • Molecular docking studies suggest strong binding affinity to cancer-related targets.

  • Enzyme Inhibition:

    • Benzothiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential use in neurodegenerative disorders like Alzheimer’s disease.

Analytical Data

To confirm the identity and purity of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, the following analytical techniques are employed:

TechniqueKey Findings
NMR SpectroscopyChemical shifts confirm the presence of aromatic protons and amide functionality.
Mass SpectrometryMolecular ion peak corresponds to the calculated molecular weight (~378 g/mol).
IR SpectroscopyCharacteristic peaks for amide (C=O stretch ~1650 cm⁻¹) and aromatic groups.

Applications and Future Perspectives

  • Pharmaceutical Development:

    • Potential use as an antimicrobial or anticancer agent.

    • Further optimization could enhance bioavailability and target specificity.

  • Material Science:

    • The compound's stability and electronic properties may find applications in organic electronics.

  • Research Directions:

    • In-depth studies on its pharmacokinetics and toxicity are essential.

    • Structural modifications could yield derivatives with improved efficacy.

CAS No. 6263-45-2
Product Name N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Molecular Formula C21H15ClN2OS
Molecular Weight 378.9 g/mol
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Standard InChIKey GHDLVPHVGLEDAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
PubChem Compound 2274795
Last Modified Nov 23 2023

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